3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a brominated furan ring, a pyridinyl ether, and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Pyridinyl Ether: The brominated furan is then reacted with 3-hydroxypyridine in the presence of a base like potassium carbonate to form the pyridinyl ether.
Azetidinone Formation: The final step involves the formation of the azetidinone ring. This can be achieved by reacting the intermediate with an appropriate azetidinone precursor under suitable conditions, such as using a strong base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or amines.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols, amines
Substitution: Various substituted furans
Scientific Research Applications
Chemistry
In chemistry, 3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and pyridinyl ether moiety may facilitate binding to these targets, leading to modulation of their activity. The azetidinone ring may also play a role in the compound’s bioactivity by interacting with specific amino acid residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorofuran-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- (5-Iodofuran-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- (5-Methylfuran-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Uniqueness
3-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to the presence of the bromine atom on the furan ring, which can significantly influence its reactivity and bioactivity. Compared to its chloro, iodo, and methyl analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-12-4-3-11(19-12)13(17)16-7-10(8-16)18-9-2-1-5-15-6-9/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLHWXXODPNSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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